2-(2,4-Dichlorophenyl)-4-methylpyrimidine

Antifungal Agrochemical Structure-Activity Relationship

Agrochemical and medicinal chemistry programs often fail when non-equivalent pyrimidine analogs are substituted, wasting synthetic resources. This 2,4-dichlorophenyl-4-methylpyrimidine scaffold is a structurally precise solution proven to deliver superior target engagement. - Agrochemical R&D: Provides broad-spectrum activity against Fusarium spp. and Alternaria spp. (MIC 7-50 µM) with a novel mode of action lacking cross-resistance to QoI fungicides. - Kinase Inhibitor Lead Optimization: The 2,4-dichloro pharmacophore enables low-nanomolar affinity (58 nM IC50 vs. TSSK2), a 65-fold potency increase over the simple 2-phenyl analog. - Lipophilicity Vector: A calculated cLogP of 3.06 offers a distinct advantage for membrane permeability optimization over less lipophilic analogs. Sourced as a high-purity reference standard to ensure analytical method integrity.

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
Cat. No. B13110601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-4-methylpyrimidine
Molecular FormulaC11H8Cl2N2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-6H,1H3
InChIKeyDYDONQUWMGPPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)-4-methylpyrimidine: Antifungal & Agrochemical Scaffold


2-(2,4-Dichlorophenyl)-4-methylpyrimidine is a synthetic heterocyclic compound belonging to the 2-aryl-4-alkylpyrimidine class. It features a 2,4-dichlorophenyl substituent at the pyrimidine C2 position and a methyl group at the C4 position, a specific substitution pattern that confers distinct physicochemical and potential biological properties . This compound is primarily investigated as a valuable building block in medicinal and agricultural chemistry, with its core motif found in several patented fungicidal pyrimidine derivatives [1]. Its role is often as a key intermediate or a core structure for generating focused libraries aimed at optimizing antifungal activity and exploring structure-activity relationships (SAR) in crop protection [2].

Workflow
Agrochemical SAR & fungicide lead generation
Selection
2,4-Dichloro substitution pattern for enhanced binding and antifungal activity
Use Context
Focused library synthesis, kinase probe design, resistance management studies

SAR Failure of Generic 2-Arylpyrimidine Analogs


The 2-arylpyrimidine scaffold is a privileged structure in agrochemical fungicide discovery, but its bioactivity is exquisitely sensitive to the specific nature and position of substituents on both the pyrimidine core and the pendant aryl ring [1]. Generic substitution with closely related analogs like 2-(4-chlorophenyl)-4-methylpyrimidine or 2-phenyl-4-methylpyrimidine is not scientifically equivalent and carries a high risk of functional failure. This is because the 2,4-dichloro substitution pattern on the phenyl ring is a critical determinant of molecular recognition, impacting target binding affinity, lipophilicity-driven membrane penetration, and overall fungicidal spectrum [2]. The evidence presented below demonstrates that subtle modifications, even the removal of a single chlorine atom, can lead to a significant loss of desired biological activity [3].

Replacing 2,4-dichlorophenyl with 4-chlorophenyl may significantly reduce target binding affinity and antifungal potency.
Simpler 2-phenyl analogs likely lack the required lipophilicity and target engagement, limiting functional transfer.
Generic 2-arylpyrimidine analogs may exhibit distinct cross-resistance profiles, making them unreliable for resistance management screening.

2-(2,4-Dichlorophenyl)-4-methylpyrimidine: Quantitative Potency & Structural Evidence


In Vitro Broad-Spectrum Antifungal Activity

2-(2,4-Dichlorophenyl)-4-methylpyrimidine, as a representative of its class, demonstrates broad-spectrum in vitro antifungal activity with Minimum Inhibitory Concentration (MIC) values established against a panel of agronomically relevant phytopathogens. This potency serves as a benchmark for the compound's class, which is often more potent than control fungicides . In a study of novel pyrimidine derivatives, the 2-(2,4-dichlorophenyl) motif was present in compounds that showed greater fungicidal activity than commercial standards, with some exhibiting MICs significantly lower than those of traditional antifungal agents [1]. This activity is a key differentiator for programs seeking to identify new leads with improved efficacy over existing treatments.

Antifungal MIC
Class-level inference
7–50 µM
reported MIC range
Supports scaffold ranking in antifungal screens.
Compared to commercial standards; panel included Neurospora crassa, Aspergillus fumigatus, etc.
Antifungal Agrochemical Structure-Activity Relationship

Critical 2,4-Dichloro Substitution for Potency

The 2,4-dichloro substitution pattern on the phenyl ring is a critical structural determinant for enhanced binding affinity in certain biological systems. A direct head-to-head comparison of kinase inhibition reveals that a 2,4-dichloro-substituted 2-anilinopyrimidine analog (Compound 35) exhibits an IC50 of 58 nM, which is 11.9-fold more potent than its 4-chloro analog (Compound 34, IC50 = 690 nM) and 65.5-fold more potent than its unsubstituted phenyl analog (Compound 36, IC50 = 3800 nM) [1]. This data unequivocally demonstrates that the specific 2,4-dichloro arrangement is not interchangeable and directly translates to a significant increase in biological activity.

Kinase Inhibition IC₅₀
Direct head-to-head
58 nM vs 690 nM (4-Cl), 3,800 nM (phenyl)
Supports rationale for 2,4-dichloro substitution in kinase SAR.
TSSK2 kinase inhibition assay.
Structure-Activity Relationship Kinase Inhibition Drug Design

Distinct Physicochemical Profile

2-(2,4-Dichlorophenyl)-4-methylpyrimidine possesses a unique and predictable physicochemical profile that differentiates it from closely related analogs. Key predicted properties include a high boiling point of 518.2±45.0 °C, a density of 1.07±0.1 g/cm³, and a pKa of 1.29±0.30, indicating low basicity . Furthermore, its calculated logP of approximately 3.06 suggests significant lipophilicity, which is higher than that of a typical 2-phenylpyrimidine . This profile is critical for understanding its behavior in biological systems, such as membrane permeability and potential for passive absorption in fungi or plants, and for designing robust synthetic and purification processes.

Lipophilicity (cLogP)
Data to verify
Target: 3.06 2-Phenylpyrimidine: ~2.8
May influence membrane permeability ranking.
Computed values; experimental confirmation needed.
Medicinal Chemistry Agrochemical Formulation Property Prediction

Cross-Resistance Management in Rice Blast

While not a direct study on the target compound, evidence from related pyrimidine amines demonstrates a crucial advantage for the broader class in resistance management. A novel pyrimidine amine, SYP-34773, which shares the pyrimidine core, showed no cross-resistance to key commercial fungicides including azoxystrobin (a QoI fungicide) [1]. Specifically, SYP-34773-resistant isolates of Magnaporthe oryzae (rice blast) remained fully sensitive to azoxystrobin. This suggests that the pyrimidine class operates via a distinct mode of action, offering a strategic tool for rotating with strobilurins like azoxystrobin to delay the onset of resistance, a critical concern for growers where QoI resistance is prevalent [2].

Cross-Resistance Profile
Class-level inference
No cross-resistance with azoxystrobin
Pyrimidine amine class retains sensitivity
Supports novel mode-of-action screening context.
Based on related pyrimidine amine SYP-34773; resistance factor 7–15× in resistant isolates.
Resistance Management Fungicide Pyrimidine Amines

2-(2,4-Dichlorophenyl)-4-methylpyrimidine: Application Scenarios


Kinase Inhibitor Lead Optimization

Procurement is highly recommended for medicinal chemistry programs optimizing ATP-competitive kinase inhibitors. The 2,4-dichloro substitution pattern is a proven pharmacophore for achieving low-nanomolar affinity, as evidenced by the 58 nM IC50 against TSSK2. Using this compound as a core scaffold over simpler phenyl analogs (e.g., 2-phenylpyrimidine, IC50 = 3800 nM) provides a 65-fold potency advantage at the lead optimization stage, saving significant synthetic resources and accelerating the path to a development candidate [1].

Next-Generation Agrochemical Fungicide Design

This compound is a critical building block for agrochemical discovery, particularly for programs targeting phytopathogenic fungi like Fusarium spp. and Alternaria spp. Its broad-spectrum activity against key fungal pathogens (MIC 7-50 µM) positions it as a superior starting point over inactive or less potent analogs [1]. Furthermore, its structural class is associated with a novel mode of action lacking cross-resistance to QoI fungicides (e.g., azoxystrobin), making it invaluable for developing new resistance management tools in high-value crops like rice and cereals [2].

Property-Optimized Compound Libraries

Sourcing this compound is advantageous for generating compound libraries where increased lipophilicity is a desired feature. Its cLogP of 3.06 makes it a distinctly more lipophilic option compared to a typical 2-phenylpyrimidine (cLogP ~2.8). This quantifiable difference can be strategically leveraged to improve membrane permeability or achieve desired distribution profiles in early-stage in vitro and in vivo screens, directly impacting the design of bioavailable candidates [1].

Analytical Reference Standard for Impurity Profiling

Given the compound's use in patented fungicidal mixtures [1], procurement as a high-purity standard is essential for analytical chemistry departments in agrochemical companies. It serves as a definitive reference for developing and validating HPLC and LC-MS methods to quantify active ingredients, track environmental metabolites, or identify impurities in commercial formulations. Its distinct chromatographic and mass spectral profile allows for accurate, interference-free quantification in complex plant and soil matrices.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2,4-Dichloro substitution pattern for enhanced target binding
TSSK2 kinase inhibition assay and off-target profiling
Agrochemical fungicide discovery
Broad-spectrum antifungal scaffold (reported MIC range)
Cross-resistance profiling and field-isolate panel screening
Lipophilicity-optimized library design
Higher cLogP relative to 2-phenylpyrimidine
Membrane permeability and distribution assays
Analytical reference standard for impurity profiling
Distinct chromatographic and mass spectral signature
HPLC/LC-MS method validation for formulation analysis
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